molecular formula C10H15BrO2 B13463317 2-Bromo-1-{1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one

2-Bromo-1-{1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one

Katalognummer: B13463317
Molekulargewicht: 247.13 g/mol
InChI-Schlüssel: NFOLLKNAYVVIRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-1-{1,3,3-trimethyl-2-oxabicyclo[21. This compound features a bromine atom attached to a bicyclic structure, which includes an oxabicyclohexane ring system. The presence of the bromine atom and the unique bicyclic structure contribute to its reactivity and potential utility in various chemical processes.

Vorbereitungsmethoden

The synthesis of 2-Bromo-1-{1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one can be achieved through several routes. One common method involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to produce bicyclic structures with high stereoselectivity. Additionally, the compound can be synthesized through radical bromination reactions, where a bromine source such as N-bromosuccinimide is used in the presence of a radical initiator . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-Bromo-1-{1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Cyclization and Ring-Opening Reactions: The bicyclic structure allows for cyclization reactions, and the oxabicyclohexane ring can be opened under specific conditions.

Common reagents used in these reactions include N-bromosuccinimide for bromination, various nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Bromo-1-{1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.

    Industry: It is used in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Bromo-1-{1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one involves its interaction with molecular targets through its bromine atom and bicyclic structure. The bromine atom can participate in electrophilic substitution reactions, while the bicyclic structure provides a rigid framework that can interact with specific enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-Bromo-1-{1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one include other brominated bicyclic compounds and oxabicyclohexane derivatives. For example:

    1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane: This compound has a similar bicyclic structure but differs in the ring size and substitution pattern.

    2-Bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane: Another brominated compound with a different core structure and applications.

The uniqueness of 2-Bromo-1-{1,3,3-trimethyl-2-oxabicyclo[21

Eigenschaften

Molekularformel

C10H15BrO2

Molekulargewicht

247.13 g/mol

IUPAC-Name

2-bromo-1-(1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone

InChI

InChI=1S/C10H15BrO2/c1-8(2)10(7(12)4-11)5-9(3,6-10)13-8/h4-6H2,1-3H3

InChI-Schlüssel

NFOLLKNAYVVIRS-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2(CC(C2)(O1)C)C(=O)CBr)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.